Cytotoxic Activity of Glabrocoumarone B Against MCF-7 Breast Cancer Cells
In a screening study of licorice compounds, Glabrocoumarone B (Glyinflanin H) exhibited a cytotoxic potency of 15.1 ± 4.2% against the MCF-7 breast cancer cell line [1]. While this study did not include a direct head-to-head comparator, the data provides a quantitative baseline for this compound's activity in a well-established cancer model. In contrast, other well-characterized licorice flavonoids like glabridin and licochalcone A have demonstrated more potent, dose-dependent cytotoxicity in the same cell line, with glabridin showing IC50 values ranging from 3.67 to 58.30 µM [2] and licochalcone A inducing apoptosis at concentrations as low as 10 µM [3]. This suggests that Glabrocoumarone B may possess a distinct, potentially more selective or context-dependent activity profile.
| Evidence Dimension | Cytotoxicity (% inhibition or IC50) |
|---|---|
| Target Compound Data | 15.1 ± 4.2 % cytotoxic activity |
| Comparator Or Baseline | Glabridin: IC50 = 3.67–58.30 µM; Licochalcone A: Induces apoptosis at 10 µM |
| Quantified Difference | Glabrocoumarone B activity reported as percentage, not IC50; direct quantitative comparison not possible |
| Conditions | MCF-7 breast cancer cell line (Glabrocoumarone B); MCF-7 cell line (Glabridin, Licochalcone A) |
Why This Matters
This data establishes a foundational activity benchmark for Glabrocoumarone B, enabling researchers to contextualize its potency relative to more extensively studied licorice flavonoids when designing comparative studies or prioritizing compounds for further investigation.
- [1] PhytoCAT. Phytochemical Name: Glyinflanin H. Literature Evidence: PMID 28140583. View Source
- [2] In vitro antiproliferative activity of glabridin derivatives and their in silico target identification. Nat Prod Res. 2020;34(12):1734-1742. View Source
- [3] Bortolotto LFB, et al. Cytotoxicity of trans-chalcone and licochalcone A against breast cancer cells is due to apoptosis induction and cell cycle arrest. Biomed Pharmacother. 2017;85:425-433. View Source
